5-Iodo-2-methoxy-4-methylbenzaldehyde

Description

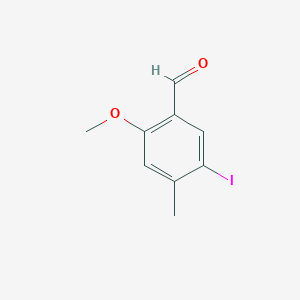

5-Iodo-2-methoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring iodine at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position of the aromatic ring. This compound is characterized by its molecular formula C₉H₉IO₂ and exhibits unique reactivity due to the synergistic effects of its substituents.

Properties

Molecular Formula |

C9H9IO2 |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

5-iodo-2-methoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C9H9IO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |

InChI Key |

GPPZFRNMXJZEJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution for Halogenation

The selective iodination of methoxy- and methyl-substituted benzaldehydes is commonly achieved through electrophilic aromatic substitution using iodine in the presence of oxidizing agents. For example, iodine (I2) combined with periodic acid (H5IO6) or nitric acid can selectively iodinate activated aromatic rings under controlled temperature conditions (e.g., 50–70 °C) over several hours to days.

- Mechanistic Insight: Methoxy and methyl groups are ortho/para directors, facilitating regioselective iodination at the 5-position relative to methoxy at 2-position. The methyl group at 4-position is retained during these transformations.

Directed Ortho-Lithiation Followed by Electrophilic Quenching

A powerful method to install the aldehyde group at specific positions involves directed ortho-lithiation of a suitably substituted aryl iodide or bromide, followed by quenching with electrophiles such as dimethylformamide (DMF) to introduce the formyl group.

- Treatment of 5-iodo-2-methoxy-4-methylbenzene derivative with n-butyllithium (n-BuLi) at low temperature (-78 °C) to generate the aryllithium intermediate.

- Addition of DMF to form the aldehyde after hydrolysis.

- Workup and purification by chromatography or crystallization.

- Example Data: Yields of 59% to 72% have been reported for similar benzaldehyde derivatives using this approach.

Oxidation of Benzyl Alcohol Precursors

An alternative route involves the oxidation of the corresponding benzyl alcohol to the aldehyde using manganese dioxide (MnO2) or other mild oxidants.

| Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| MnO2 | CH2Cl2 | Room temp | 24 h | ~70 | Mild oxidation preserving other groups |

This method is useful when the benzyl alcohol intermediate is accessible via reduction of aldehydes or other synthetic steps.

Protection and Deprotection Strategies

Protection of reactive groups such as hydroxyls or aldehydes is often necessary to avoid side reactions during halogenation or lithiation steps.

Example: Conversion of aldehyde to acetal or silyl ether protection of alcohols to enable selective reactions on aromatic rings.

Deprotection: Acidic hydrolysis or fluoride ion treatment to regenerate the aldehyde or alcohol functionality after halogenation or coupling steps.

Comparative Summary of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Electrophilic Iodination | I2 + H5IO6, MeOH, 50–70 °C, 21 h | Simple, direct iodination | Long reaction times, possible over-iodination | 80–86 |

| Directed Ortho-Lithiation + DMF | n-BuLi, THF, -78 °C to 0 °C | High regioselectivity, versatile | Requires low temp, moisture sensitive | 59–72 |

| Oxidation of Benzyl Alcohol | MnO2, CH2Cl2, RT, 24 h | Mild, preserves other groups | Requires alcohol precursor | ~70 |

| Protection/Deprotection | Acetal or silyl ethers, acid/base workup | Enables multi-step synthesis | Additional steps increase complexity | N/A |

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR): Proton NMR data for 5-iodo-2-methoxy-4-methylbenzaldehyde typically shows characteristic aldehyde proton signals near δ 9.7 ppm, aromatic protons between δ 6.5–7.5 ppm, methoxy singlet near δ 3.8 ppm, and methyl singlet around δ 2.3 ppm.

Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks corresponding to the molecular weight of the compound with iodine (e.g., m/z ~ 300–350 depending on substituents).

Chromatography: Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallization from methanol or ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

5-Iodo-2-methoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-2-methoxy-4-methylbenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Iodo-2-methoxy-4-methylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of protein functions, leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-2-iodobenzaldehyde

- Structure : Bromine at position 5, iodine at position 2.

- Reactivity : Bromine’s lower electronegativity compared to iodine reduces its efficacy in metal-catalyzed cross-couplings. However, bromine serves as a better leaving group in nucleophilic substitutions.

- Applications : Primarily used in synthesizing heterocycles and intermediates for agrochemicals .

2,4-Dimethoxy-5-iodobenzaldehyde

- Structure : Methoxy groups at positions 2 and 4, iodine at position 3.

- Reactivity : The dual methoxy groups increase electron density on the ring, deactivating it toward electrophilic substitution. This contrasts with 5-Iodo-2-methoxy-4-methylbenzaldehyde, where the methyl group provides steric hindrance without significant electronic deactivation.

- Synthesis : Prepared via iodination of 2,4-dimethoxybenzaldehyde under acidic conditions .

Methyl- and Methoxy-Substituted Benzaldehydes

3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6)

4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0)

- Structure : Methoxy at position 4, methyl at position 2.

- Reactivity : The para-methoxy group directs electrophilic substitution to the ortho position, whereas the meta-methyl group in 5-Iodo-2-methoxy-4-methylbenzaldehyde alters regioselectivity.

- Commercial Availability : Sold at >95% purity (GC) in 1g and 5g quantities .

Functionalized Analogues

5-Iodo-2-methoxy-4-methylbenzoic Acid (CAS 1241674-09-8)

- Structure : Carboxylic acid replaces the aldehyde group.

- Applications : A medical intermediate for anticancer and antiviral agents. The aldehyde version offers greater versatility in condensation reactions (e.g., Schiff base formation) .

Structural and Reactivity Analysis

Electronic Effects

- Iodine : The electronegative iodine withdraws electrons via inductive effects, activating the ring toward electrophilic attack at the para position.

- Methoxy Group : Electron-donating via resonance, stabilizing the aldehyde group but deactivating the ring.

- Methyl Group : Provides steric bulk and weak electron-donating effects, moderating reactivity compared to dimethoxy analogues .

Stability and Handling

- Solubility: Less polar than carboxylic acid analogues (e.g., 5-Iodo-2-methoxy-4-methylbenzoic acid), making it soluble in methanol and dichloromethane.

- Storage : Requires refrigeration to prevent aldehyde oxidation, similar to other benzaldehydes .

Data Tables

Table 1: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (1g) |

|---|---|---|---|---|---|

| 5-Iodo-2-methoxy-4-methylbenzaldehyde | Not provided | C₉H₉IO₂ | 276.07 | 95%+ | ~JPY 4,100 |

| 3-Methoxy-4-methylbenzaldehyde | 24973-22-6 | C₉H₁₀O₂ | 150.17 | >97% | JPY 4,100 |

| 5-Bromo-2-iodobenzaldehyde | Not provided | C₇H₄BrIO | 326.92 | N/A | N/A |

| 5-Iodo-2-methoxy-4-methylbenzoic Acid | 1241674-09-8 | C₉H₉IO₃ | 292.07 | 95%+ | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.